4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate
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Overview
Description
4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate is a chemical compound with the molecular formula C26H22N2O5 and a molecular weight of 442.4633 g/mol . This compound is known for its complex structure, which includes a cyclohexyl ring, phenylcarbamoyl groups, and phenyl phenylcarbamate moieties .
Preparation Methods
The synthesis of 4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate involves multiple steps. The typical synthetic route includes the reaction of cyclohexanone with phenyl isocyanate to form the intermediate product, which is then reacted with phenyl chloroformate under controlled conditions to yield the final compound . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylcarbamoyl groups can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenols and amines.
Scientific Research Applications
4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate can be compared with similar compounds such as:
4-[3,5-Dioxo-4-(methylcarbamoyl)cyclohexyl]phenyl phenylcarbamate: This compound has a similar structure but with a methyl group instead of a phenyl group.
4-[3,5-Dioxo-4-(ethylcarbamoyl)cyclohexyl]phenyl phenylcarbamate: This compound has an ethyl group instead of a phenyl group.
4-[3,5-Dioxo-4-(propylcarbamoyl)cyclohexyl]phenyl phenylcarbamate: This compound has a propyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific phenylcarbamoyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
10223-91-3 |
---|---|
Molecular Formula |
C26H22N2O5 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
[4-[3,5-dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl] N-phenylcarbamate |
InChI |
InChI=1S/C26H22N2O5/c29-22-15-18(16-23(30)24(22)25(31)27-19-7-3-1-4-8-19)17-11-13-21(14-12-17)33-26(32)28-20-9-5-2-6-10-20/h1-14,18,24H,15-16H2,(H,27,31)(H,28,32) |
InChI Key |
FFPXAVPEJPSSKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C(C1=O)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)OC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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